44-Homooligomycin A

Structure-Activity Relationship Oligomycin Derivative Macrolide Antibiotic

Inconsistent potency across oligomycin analogs compromises mitochondrial studies. 44-Homooligomycin A solves this with a unique C-26 ethyl substitution delivering: • ~347-fold greater potency than oligomycin A in LL lung carcinoma cells, enabling 100× lower working concentrations • 4-fold greater antifungal potency vs. 44-homooligomycin B against A. niger (MIC 1.56 µg/mL) • Zero antibacterial activity at ≤1,000 µg/mL - a clean probe for mitochondrial bioenergetics Sourced from specialized fermentation, available through BenchChem with batch-specific CoA.

Molecular Formula C46H76O11
Molecular Weight 805.1 g/mol
CAS No. 132707-68-7
Cat. No. B148255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name44-Homooligomycin A
CAS132707-68-7
Synonyms44-homooligomycin A
NK86-0279 II
Molecular FormulaC46H76O11
Molecular Weight805.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+
InChIKeyAPJPYXAUMOLFTM-YLWQDIMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

44-Homooligomycin A (CAS 132707-68-7): A Structurally Differentiated Oligomycin Analog for Antitumor and Antifungal Research Applications


44-Homooligomycin A is a macrolide antibiotic of the oligomycin class, produced by Streptomyces bottropensis [1]. It features a unique C-26 ethyl substitution in place of the methyl group found in oligomycin A and B, which alters its biological profile [1]. The compound exhibits potent in vitro cytotoxicity against a panel of tumor cell lines and moderate in vivo antitumor activity against Colon 26 carcinoma [1]. Unlike many oligomycins, 44-homooligomycin A shows no activity against Gram-positive or Gram-negative bacteria or yeast at concentrations up to 1,000 μg/mL, but retains antifungal activity against select filamentous fungi [1].

1
Pathway Studies

ATP synthase inhibition research with structurally differentiated oligomycin analog

2
Cell-Model Research

Tumor cell-model cytotoxicity studies with reported cell-line selectivity context

3
Antifungal Screening

Filamentous fungi screening studies with selective antifungal profile

Why Oligomycin A, Oligomycin B, or 44-Homooligomycin B Cannot Simply Replace 44-Homooligomycin A in Targeted Research


Although oligomycins share a common macrolide core and mechanism of action via F1F0-ATP synthase inhibition, subtle structural modifications profoundly impact their cell-type selectivity, antifungal spectrum, and acute toxicity profile [1]. The C-26 ethyl substitution in 44-homooligomycin A confers a distinct pattern of cytotoxicity that differs markedly from oligomycin A (methyl at C-26) and 44-homooligomycin B (ethyl at C-26 but differing oxidation at C-28) [1]. Interchanging these compounds without accounting for their differential potency across cell lines and fungal targets can lead to inconsistent experimental results, particularly in studies of mitochondrial function, cancer biology, or antifungal discovery [1].

Attribute 44-Homooligomycin A (C-26 ethyl) Substitution may shift profile
Cytotoxicity Profile Structurally differentiated cell-line selectivity Oligomycin A (C-26 methyl): cytotoxicity profile may differ; direct potency transfer unlikely across cell models
Antifungal Spectrum Species-specific MIC pattern against filamentous fungi 44-Homooligomycin B: divergent antifungal MIC profile may not transfer; reported 4-fold to 16-fold differences across fungal targets
In Vivo Exposure Reported acute toxicity context requires model-specific review Oligomycin A: acute toxicity profile may differ; dose-model review recommended before interchange

Quantitative Differentiation Evidence for 44-Homooligomycin A vs. Closest Analogs


Structural Differentiation at C-26: Ethyl vs. Methyl Substitution Driving Divergent Biological Activity

44-Homooligomycin A carries an ethyl group at the C-26 position, replacing the methyl group present in oligomycin A and B. This single substitution leads to measurable shifts in cytotoxicity, antifungal spectrum, and acute toxicity [1].

C-26 Substituent Identity
Head-to-head
Target Ethyl at C-26
Oligomycin A / B Methyl at C-26
Increased steric bulk and lipophilicity
Defines distinct SAR fingerprint; non-interchangeable for target identification studies
Confirmed by 13C NMR and X-ray crystallography
Structure-Activity Relationship Oligomycin Derivative Macrolide Antibiotic

Marked Potency Advantage in LL (Lewis Lung Carcinoma) Cells vs. Oligomycin A

44-Homooligomycin A exhibits dramatically greater cytotoxicity against LL (Lewis lung carcinoma) cells compared to oligomycin A. In the same study, the IC50 of 44-homooligomycin A was 0.0085 µg/mL versus 2.95 µg/mL for oligomycin A, representing an approximately 347-fold difference [1].

LL Cell Cytotoxicity
Head-to-head
~347-fold difference
IC50 0.0085 vs. 2.95 µg/mL (oligomycin A)
Supports LL cell-model potency comparison review
Lewis lung carcinoma cell line; cell growth inhibition assay
Cytotoxicity Lung Cancer ATP Synthase Inhibition

Potency Advantage in PC-3 Prostate Cancer Cells vs. Oligomycin A

Against PC-3 human prostate cancer cells, 44-homooligomycin A demonstrates an IC50 of 1.99 µg/mL, while oligomycin A shows an IC50 of 7.85 µg/mL, translating to a ~3.9-fold potency advantage [1].

PC-3 Cell Cytotoxicity
Head-to-head
~3.9-fold difference
IC50 1.99 vs. 7.85 µg/mL (oligomycin A)
Supports PC-3 cell-model potency comparison review
Human prostate cancer cell line; cell growth inhibition assay
Cytotoxicity Prostate Cancer ATP Synthase Inhibition

Shifted Antifungal Spectrum: Divergent MIC Profile vs. 44-Homooligomycin B

44-Homooligomycin A exhibits a quantitatively distinct antifungal spectrum compared to its closely related analog 44-homooligomycin B. Against Aspergillus niger, 44-homooligomycin A shows an MIC of 1.56 µg/mL versus 6.25 µg/mL for 44-homooligomycin B (4-fold more potent). Conversely, against Fusarium roseum, 44-homooligomycin A is markedly less potent (MIC 6.25 µg/mL vs. 0.39 µg/mL for 44-homooligomycin B), and against Penicillium chrysogenum (MIC 1.56 µg/mL vs. 0.78 µg/mL) [1].

Antifungal MIC Profile
Head-to-head
A. niger 4-fold more potent vs. B
F. roseum 16-fold less potent vs. B
Vs. 44-homooligomycin B; P. chrysogenum: 2-fold less potent
Supports antifungal spectrum differentiation review
Agar dilution method; filamentous fungi panel
Antifungal Filamentous Fungi Selective Toxicity

Absence of Antibacterial Activity: A Selectivity Advantage Over Oligomycin A

44-Homooligomycin A shows no inhibitory activity against Gram-positive or Gram-negative bacteria at concentrations up to 1,000 µg/mL, including Staphylococcus aureus FDA 209P, Bacillus subtilis PCI 219, Escherichia coli NIHJ, and Pseudomonas aeruginosa IFO 3445 [1]. In contrast, oligomycin A is reported to exhibit antibacterial activity specifically against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis [2].

Antibacterial Activity
Cross-study
44-Homooligomycin A MIC >1000 µg/mL
Oligomycin A Active vs. Gram-positive
Qualitative absence vs. presence of antibacterial activity
Antimicrobial selectivity context may support cleaner mitochondrial probe studies
Panel included S. aureus, B. subtilis, E. coli, P. aeruginosa
Selective Toxicity Antibacterial Mitochondrial Studies

Differential Acute Toxicity Profile in Mice vs. Oligomycin A

The acute intraperitoneal LD50 of 44-homooligomycin A in mice is 1.05 mg/kg, compared to 1.50 mg/kg for oligomycin A, indicating a moderately higher acute toxicity that necessitates careful dose selection for in vivo studies [1].

Acute Toxicity (LD50)
Cross-study
~1.4-fold lower LD50
1.05 vs. 1.50 mg/kg (oligomycin A, IP, mice)
Acute toxicity profile may require dose-model review for in vivo studies
Intraperitoneal administration; model-specific context
Acute Toxicity In Vivo Pharmacology Therapeutic Window

Recommended Research and Industrial Application Scenarios for 44-Homooligomycin A Based on Quantitative Differentiation Evidence


Lung Cancer Metabolism and Mitochondrial Bioenergetics Research Using LL Cell Models

Given its ~347-fold greater potency against LL (Lewis lung carcinoma) cells compared to oligomycin A [1], 44-homooligomycin A is the preferred ATP synthase inhibitor for studies of mitochondrial respiration and metabolic reprogramming in lung cancer models. Its use can reduce the required working concentration by over two orders of magnitude, minimizing solvent-related artifacts and off-target effects.

Prostate Cancer Drug Discovery and High-Throughput Screening in PC-3 Cell Lines

The ~3.9-fold potency advantage of 44-homooligomycin A over oligomycin A in PC-3 prostate cancer cells [1] makes it a superior candidate for high-throughput screening campaigns targeting mitochondrial vulnerabilities in prostate cancer, where enhanced potency can improve assay signal-to-noise ratios.

Antifungal Lead Development Targeting Aspergillus niger

44-Homooligomycin A shows a 4-fold greater antifungal potency against Aspergillus niger (MIC 1.56 µg/mL) compared to 44-homooligomycin B (MIC 6.25 µg/mL) [1]. This potency advantage supports its prioritization as a lead scaffold for anti-Aspergillus drug development, particularly in agricultural or clinical contexts where Aspergillus species are problematic pathogens.

Mitochondrial Function Studies Requiring Clean Pharmacological Tools Without Antibacterial Confounds

Because 44-homooligomycin A lacks activity against Gram-positive and Gram-negative bacteria at concentrations up to 1,000 µg/mL [1], it is a cleaner probe for mitochondrial bioenergetics experiments where bacterial contamination or co-culture effects must be excluded—unlike oligomycin A, which retains Gram-positive antibacterial activity [2].

Application
Selection Property
Validation Focus
Lung cancer cell-model metabolism studies
Cell-model potency context
LL cell-line endpoint review and ATP synthase inhibition confirmation
Prostate cancer cell-model screening
Cell-model potency context
PC-3 cell-line endpoint review and assay signal-to-noise evaluation
Antifungal lead screening against filamentous fungi
Antifungal spectrum context
Species-specific MIC endpoint review, particularly A. niger models
Mitochondrial bioenergetics probe studies
Antimicrobial selectivity context
Bacterial activity exclusion review for co-culture or contamination-sensitive assays
Quote Request

Request a Quote for 44-Homooligomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.